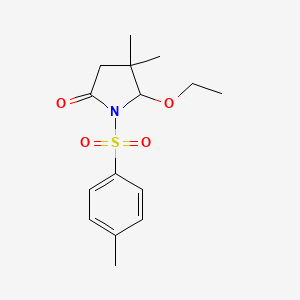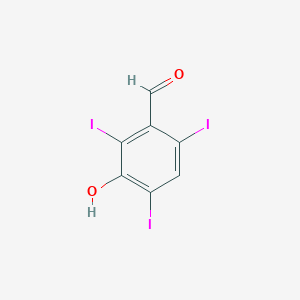
3-Hydroxy-2,4,6-triiodobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,4,6-triiodobenzaldehyde is an organic compound with the molecular formula C7H3I3O2 It is a derivative of benzaldehyde, where three iodine atoms are substituted at the 2, 4, and 6 positions, and a hydroxyl group is present at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,4,6-triiodobenzaldehyde typically involves the iodination of 3-hydroxybenzaldehyde. The process can be carried out using iodine and an oxidizing agent such as sodium iodate or potassium iodate in an acidic medium. The reaction conditions often include refluxing the mixture to ensure complete iodination .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,4,6-triiodobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the iodine atoms under appropriate conditions.
Major Products Formed
Oxidation: 3-Hydroxy-2,4,6-triiodobenzoic acid.
Reduction: 3-Hydroxy-2,4,6-triiodobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2,4,6-triiodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Hydroxy-2,4,6-triiodobenzaldehyde exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The presence of iodine atoms can also influence the compound’s reactivity and interactions with other molecules, potentially affecting various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-iodobenzaldehyde: Similar structure but with only one iodine atom.
2,4,6-Triiodobenzaldehyde: Lacks the hydroxyl group at the 3 position.
Uniqueness
3-Hydroxy-2,4,6-triiodobenzaldehyde is unique due to the combination of three iodine atoms and a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous .
Properties
CAS No. |
224641-82-1 |
|---|---|
Molecular Formula |
C7H3I3O2 |
Molecular Weight |
499.81 g/mol |
IUPAC Name |
3-hydroxy-2,4,6-triiodobenzaldehyde |
InChI |
InChI=1S/C7H3I3O2/c8-4-1-5(9)7(12)6(10)3(4)2-11/h1-2,12H |
InChI Key |
PYEXBDXARWXOHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1I)O)I)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


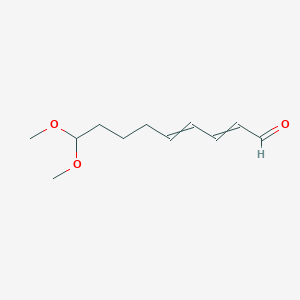
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide](/img/structure/B14254812.png)
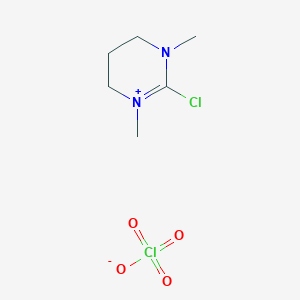

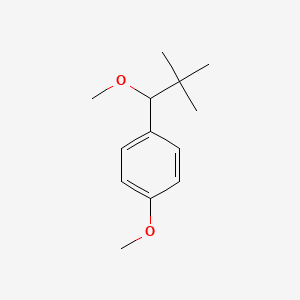
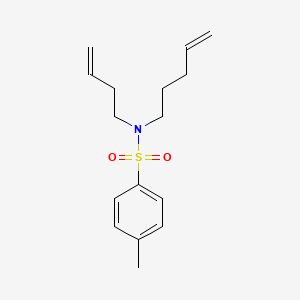
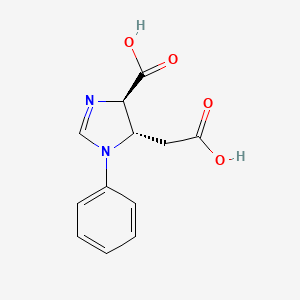
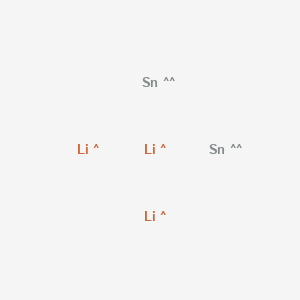

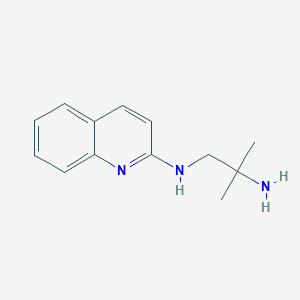
![2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl-](/img/structure/B14254863.png)
![4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]-](/img/structure/B14254872.png)

